

The History and Discovery of Enanthic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enanthic acid, systematically known as **heptanoic acid**, is a seven-carbon saturated fatty acid with a storied history intertwined with the chemistry of wine and the development of organic synthesis. This technical guide provides an in-depth exploration of its discovery, tracing the initial misidentifications and the eventual clarification of its chemical identity. It details the key experimental protocols for its laboratory and industrial synthesis, presents a comprehensive summary of its physicochemical properties, and illustrates its metabolic fate through the fatty acid beta-oxidation pathway. This document serves as a thorough resource for professionals in research, and drug development, offering a foundational understanding of this versatile carboxylic acid.

A Volatile History: The Discovery and Naming of Enanthic Acid

The journey to identifying and characterizing enanthic acid is a notable chapter in the history of organic chemistry, marked by early confusion with other compounds, particularly those responsible for the characteristic aroma of wine.

The name "enanthic acid" originates from the Greek words oinos (wine) and anthos (blossom), reflecting its initial association with the fragrant bouquet of wine.[1][2] In the early 19th century,

Justus von Liebig and Théophile-Jules Pelouze investigated the oily residue left after the distillation of large quantities of wine, which they termed "oenanthic ether."[3] This substance was believed to be the ester of a unique acid, which they named "oenanthic acid."

However, further research in the mid-19th century began to unravel this initial assumption. In 1846, the French chemist Auguste-André-Thomas Cahours, and independently the German chemist Friedrich Rochleder, demonstrated that the "oenanthic acid" derived from the saponification of "oenanthic ether" was, in fact, pelargonic acid (nonanoic acid).[3] The characteristic aroma of wine was later attributed to a complex mixture of esters, not a single "oenanthic" compound.

The compound we now correctly identify as enanthic acid, or **heptanoic acid**, was later synthesized and characterized through various methods, distinct from the initial investigations into the essence of wine. Its name, however, has persisted as a common trivial name in addition to its systematic IUPAC name.

Physicochemical Properties of Enanthic Acid

A comprehensive understanding of the physical and chemical properties of enanthic acid is crucial for its application in research and industry. The following table summarizes key quantitative data for this compound.

Property	Value	Reference(s)
Systematic Name	Heptanoic acid	[4]
Common Names	Enanthic acid, n-Heptylic acid	[4]
CAS Number	111-14-8	[4]
Molecular Formula	C7H14O2	[4]
Molar Mass	130.18 g/mol	[4]
Appearance	Colorless, oily liquid	[1][4]
Odor	Pungent, rancid	[1][4]
Melting Point	-7.5 °C	[4]
Boiling Point	223 °C	[4]
Density	0.918 g/cm³ at 20 °C	[4]
Solubility in Water	0.24 g/100 mL at 15 °C	[4]
Solubility in Organic Solvents	Very soluble in ethanol and ether	[1][4]
рКа	4.89 at 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.422	[6]
Vapor Pressure	<0.1 mmHg at 20 °C	[6]

Synthesis of Enanthic Acid: Experimental Protocols

The synthesis of enanthic acid can be achieved through various laboratory and industrial methods. This section provides detailed protocols for key synthetic routes.

Laboratory Synthesis: Permanganate Oxidation of Heptanal

One of the common laboratory methods for preparing enanthic acid is the oxidation of heptanal using potassium permanganate in an acidic medium.

Experimental Protocol:

- Apparatus: A 5-liter flask equipped with a mechanical stirrer and an ice bath for cooling.
- Reagents:
 - Heptanal (3 moles, 342 g)
 - Potassium permanganate (2.15 moles, 340 g)
 - Concentrated sulfuric acid (sp. gr. 1.84, 350 cc)
 - Water (2.7 liters)
 - Sulfur dioxide gas or sodium bisulfite
- Procedure:
 - In the 5-liter flask, combine 2.7 liters of water and 350 cc of concentrated sulfuric acid, and cool the mixture to 15 °C using the ice bath.
 - To the cooled acid solution, add 342 g of heptanal.
 - While vigorously stirring the mixture, add 340 g of potassium permanganate in small portions (approximately 15 g at a time). The rate of addition should be controlled to maintain the reaction temperature at or below 20 °C. This addition typically takes about two hours.
 - After all the potassium permanganate has been added, continue stirring and pass sulfur dioxide gas through the solution until the precipitated manganese dioxide dissolves and the solution becomes clear. Alternatively, sodium bisulfite can be used for this purpose.
 - The oily layer of crude enanthic acid is then separated, washed with water, and purified by distillation.

Laboratory Synthesis: Oxidation of 1-Octene

Another laboratory-scale synthesis involves the oxidative cleavage of 1-octene.

Experimental Protocol:

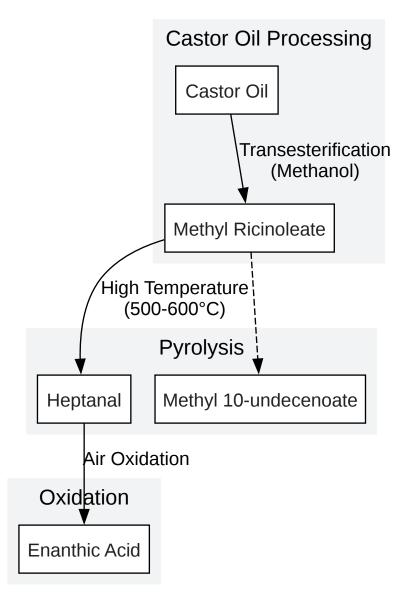
- Apparatus: A reaction flask with a reflux condenser and a heating mantle.
- Reagents:
 - 1-Octene
 - Potassium permanganate (KMnO₄)
 - An alkaline solution (e.g., aqueous sodium hydroxide)
 - Acid for workup (e.g., hydrochloric acid)
- Procedure:
 - In the reaction flask, dissolve 1-octene in an alkaline solution of potassium permanganate.
 - Heat the mixture under reflux for several hours. The permanganate will oxidize the alkene, cleaving the double bond.
 - After the reaction is complete, cool the mixture and acidify it with a suitable acid.
 - The enanthic acid is then extracted from the aqueous solution using an organic solvent and purified by distillation.

Industrial Production from Castor Oil

The primary commercial route to enanthic acid utilizes castor oil as a starting material.[2][7] The process involves two main stages: pyrolysis of methyl ricinoleate to produce heptanal, followed by the oxidation of heptanal.

Process Overview:

- Esterification of Castor Oil: Castor oil, which is primarily composed of the triglyceride of ricinoleic acid, is first transesterified with methanol to produce methyl ricinoleate.
- Pyrolysis: The methyl ricinoleate is then subjected to pyrolysis at high temperatures (around 500-600 °C).[3] This thermal cracking process cleaves the molecule, yielding heptanal and



methyl 10-undecenoate.

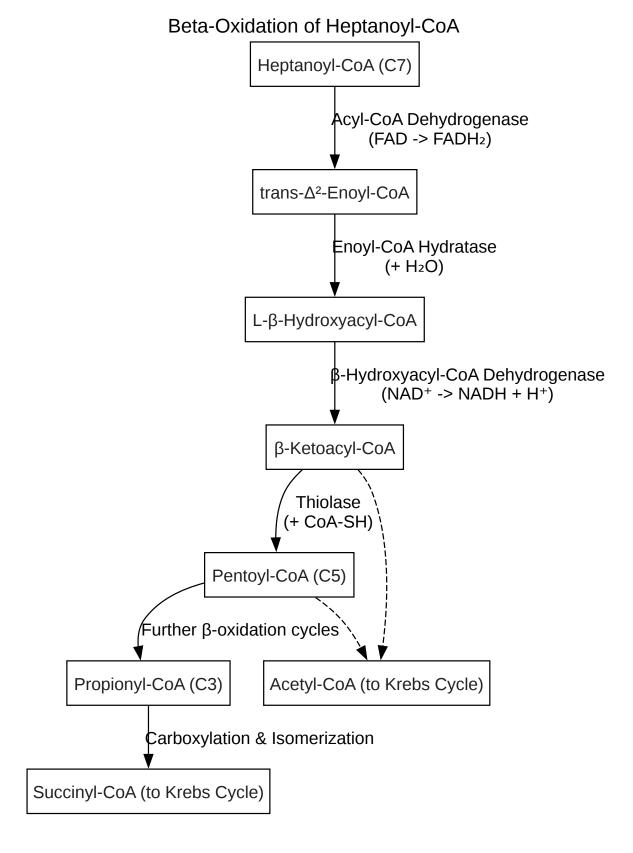
Oxidation of Heptanal: The resulting heptanal is subsequently oxidized to enanthic acid. This
is typically achieved through air oxidation, which is an economically favorable and
environmentally conscious method on an industrial scale.

The following diagram illustrates the industrial production workflow:

Industrial Production of Enanthic Acid

Click to download full resolution via product page

Industrial production workflow of enanthic acid from castor oil.


Metabolic Pathway: Beta-Oxidation of Enanthic Acid

As a medium-chain fatty acid, enanthic acid is metabolized in the body through the betaoxidation pathway to generate energy in the form of ATP. This process occurs within the mitochondria.

The overall process involves the sequential cleavage of two-carbon units from the acyl-CoA molecule. For enanthic acid (a C7 fatty acid), the final cycle of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

The following diagram outlines the key steps in the beta-oxidation of heptanoyl-CoA (the activated form of enanthic acid):

Click to download full resolution via product page

The metabolic pathway of enanthic acid via beta-oxidation.

Conclusion

Enanthic acid, or **heptanoic acid**, has a rich history that reflects the evolution of organic chemistry. From its early, mistaken identity as the essence of wine to its well-characterized synthesis and diverse applications today, it remains a compound of significant interest. Its production from renewable resources like castor oil highlights its importance in sustainable chemistry. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and metabolic fate is essential for leveraging its potential in various applications, from the synthesis of fragrances and pharmaceuticals to its role as a building block in the creation of novel materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Enanthic acid Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. kumarmetal.com [kumarmetal.com]
- 6. Fatty acid metabolism Wikipedia [en.wikipedia.org]
- 7. atamankimya.com [atamankimya.com]
- To cite this document: BenchChem. [The History and Discovery of Enanthic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673119#history-and-discovery-of-enanthic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com